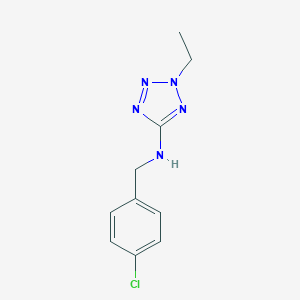
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide, commonly known as TBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TBS is not fully understood. However, studies have suggested that TBS may inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TBS may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
TBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBS can inhibit the growth of cancer cells and reduce inflammation. TBS has also been shown to inhibit the activity of MMPs and carbonic anhydrase. However, the effects of TBS on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
TBS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Moreover, TBS has been extensively studied, and its properties and potential applications are well documented. However, TBS also has several limitations. It is relatively expensive and may not be readily available in some labs. Moreover, the effects of TBS on human health are not fully understood, and caution should be exercised when handling the compound.
Orientations Futures
There are several future directions for research on TBS. One area of research is the development of TBS-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of TBS-based MOFs for gas storage, separation, and catalysis. Moreover, further research is needed to determine the safety and efficacy of TBS for use in medicine. Finally, the mechanism of action of TBS needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, TBS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has provided an informative and engaging overview of TBS by discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of TBS and its effects on human health.
Méthodes De Synthèse
TBS can be synthesized using a variety of methods, including the reaction of 4-aminobenzenesulfonamide with sodium azide in the presence of copper (I) chloride. The reaction proceeds through the formation of an intermediate, which is then treated with triethylorthoformate to yield TBS. Other methods of synthesis include the reaction of 4-aminobenzenesulfonamide with triazole and chlorosulfonic acid or the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride followed by reduction with sodium dithionite.
Applications De Recherche Scientifique
TBS has been extensively studied for its potential applications in various fields. In the field of medicine, TBS has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. TBS has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, TBS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
Propriétés
Nom du produit |
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C8H7N4O2S- |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
benzenesulfonyl(1,2,4-triazol-4-yl)azanide |
InChI |
InChI=1S/C8H7N4O2S/c13-15(14,8-4-2-1-3-5-8)11-12-6-9-10-7-12/h1-7H/q-1 |
Clé InChI |
APVGMYSTZXGVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



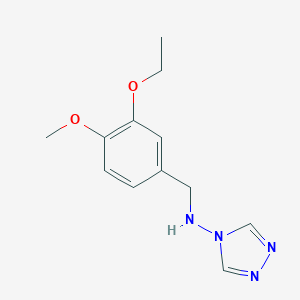

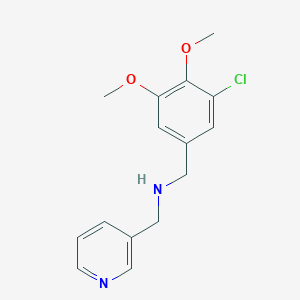
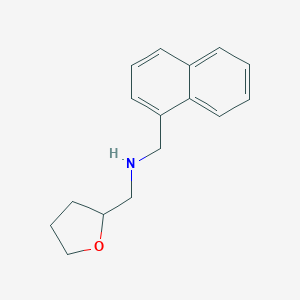
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)


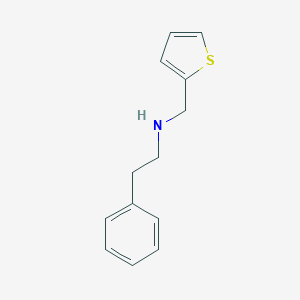
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

